

Application Notes and Protocols for ML190 Administration in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of ML190 in animal models, with a focus on its potential application in studying and mitigating conditions associated with increased endothelial permeability, such as acute lung injury and pulmonary edema. The protocols are based on established methodologies and data from related compounds, providing a strong foundation for preclinical research.

Introduction to ML190

ML190 is a small molecule that has been identified as a selective antagonist of the kappa-opioid receptor (KOR) with an IC50 of 120 nM.[1] Additionally, the structurally related compound ML204 is a known inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, a non-selective cation channel implicated in the regulation of vascular permeability.[2] Studies with TRPC4 knockout mice have demonstrated that the absence of this channel reduces the increase in lung microvascular permeability induced by inflammatory mediators like thrombin, highlighting TRPC4 as a potential therapeutic target for conditions characterized by endothelial barrier dysfunction. Given the structural similarities and the established role of TRPC4 in endothelial function, ML190 may serve as a valuable tool for investigating the therapeutic potential of TRPC4 inhibition in vivo.

Core Applications

Investigation of the role of TRPC4 in endothelial barrier function in vivo.



- Preclinical evaluation of ML190 as a potential therapeutic for pulmonary edema and acute lung injury.
- Elucidation of the signaling pathways involved in TRPC4-mediated vascular permeability.

Physicochemical Properties and Formulation

ML190 is soluble in DMSO up to 20 mM.[1] For in vivo administration, a vehicle suitable for parenteral injection is required. A common formulation for poorly water-soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform small-scale formulation tests to ensure the stability and solubility of ML190 in the chosen vehicle at the desired concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for ML190 and related TRPC4/5 inhibitors.

| Compound | Target(s) | IC50 | Assay Type | Reference(s) |
|----------|----------------------------|------------------|--|--------------|
| ML190 | к-opioid receptor (KOR) | 120 nM | β-arrestin assay | |
| ML204 | TRPC4/5 | 10 μΜ | Inhibition of histamine- induced Ca2+ influx | - |
| HC-070 | TRPC4 | 46 nM | Cell-based assay | - |
| TRPC5 | 9.3 nM | Cell-based assay | | _ |

| Compoun | Animal | Dosing | Dose | Vehicle | Therapeu | Referenc |
|---------|--------|-------------|-------------------|-----------------------------|------------------------|----------|
| d | Model | Route | Range | | tic Area | e(s) |
| HC-070 | Mouse | Oral (p.o.) | 0.3 - 10 mg/kg | 0.5% Methyl cellulose | Anxiety, Depression | |



Experimental Protocols

Protocol 1: Preparation and Administration of ML190 Formulation

This protocol describes the preparation of an ML190 formulation for intraperitoneal (i.p.) injection in mice.

Materials:

- ML190 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles (e.g., 27-30 gauge)

Procedure:

- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of ML190 in 100% DMSO.
 Warm and vortex as needed to ensure complete dissolution.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
- Final Formulation: Dilute the ML190 stock solution with the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 μ L of the 10 mg/mL ML190 stock to 900 μ L of the vehicle.



- Administration: Administer the ML190 formulation to mice via intraperitoneal (i.p.) injection.
 The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
- Dose Consideration: Based on in vivo studies with the related TRPC4/5 inhibitor HC-070, a starting dose range of 1-10 mg/kg for ML190 is recommended. However, it is crucial to perform a dose-finding study to determine the optimal and maximally tolerated dose (MTD) for your specific animal model and experimental conditions.

Protocol 2: Induction of Acute Lung Injury (ALI) and Pulmonary Edema in Mice

This protocol describes the induction of ALI and pulmonary edema in mice using intratracheal (i.t.) or intraperitoneal (i.p.) administration of lipopolysaccharide (LPS).

Materials:

- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- · Animal handling and surgical equipment

Procedure (Intratracheal Instillation):

- Anesthetize the mouse using a suitable anesthetic.
- Place the mouse in a supine position on a surgical board.
- Make a small midline incision in the neck to expose the trachea.
- Carefully insert a sterile, blunted 22-gauge needle or a similar cannula into the trachea.
- Instill a single dose of LPS (e.g., 2-5 mg/kg) in a small volume of sterile saline (e.g., 50 μL).
- Suture the incision and allow the mouse to recover on a warming pad.



 The peak of inflammation and edema is typically observed 24-72 hours post-LPS administration.

Procedure (Intraperitoneal Injection):

- Restrain the mouse appropriately.
- Administer a single intraperitoneal injection of LPS (e.g., 10-20 mg/kg) dissolved in sterile saline.
- Monitor the animals for signs of distress. Edema and lung injury develop over several hours to days.

Protocol 3: Assessment of Vascular Permeability using Evans Blue Dye Extravasation

This protocol measures changes in vascular permeability in the lungs.

Materials:

- Evans Blue dye (EBD) solution (e.g., 2% w/v in sterile saline)
- Formamide
- Phosphate-buffered saline (PBS)
- Spectrophotometer
- Tissue homogenizer

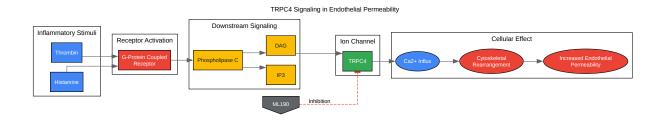
Procedure:

- At the desired time point after ML190 and LPS administration, inject Evans Blue dye solution intravenously (i.v.) via the tail vein (e.g., 20 mg/kg).
- Allow the dye to circulate for a defined period (e.g., 30-60 minutes).



- Euthanize the mouse and perfuse the circulatory system with PBS via the right ventricle to remove intravascular dye.
- Excise the lungs, blot dry, and record the wet weight.
- Homogenize the lung tissue in a known volume of formamide.
- Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.
- Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
- Calculate the concentration of Evans Blue dye in the lung tissue using a standard curve and express it as μg of dye per gram of lung tissue.

Visualization of Pathways and Workflows



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Caption: Proposed signaling pathway of TRPC4-mediated endothelial permeability.



Preparation **Animal Acclimation** (e.g., C57BL/6 mice) ML190 Formulation LPS Solution Preparation (DMSO, PEG300, Tween 80, Saline) Treatment and Induction ML190 Administration (i.p.) (e.g., 1-10 mg/kg) Pre-treatment or Co-administration LPS-induced Lung Injury (i.t. or i.p.) Assessment Wait for 24-72 hours Evans Blue Injection (i.v.) Lung Tissue Harvest Vascular Permeability

In Vivo Experimental Workflow for ML190

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Quantification

Caption: Experimental workflow for ML190 administration in a mouse model.



TRPC4 Inhibition and Vascular Permeability ML190 Inflammatory Stimulus (e.g., LPS, Thrombin) **TRPC4** Channel Activation Increased Intracellular Ca2+ **Endothelial Cell Contraction** & Cytoskeletal Rearrangement **Increased Vascular Permeability** (Pulmonary Edema)

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Caption: Logical relationship of TRPC4 inhibition to reduce vascular permeability.

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